(2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine
Description
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
(2-methyl-1,3-dihydroinden-2-yl)methanamine |
InChI |
InChI=1S/C11H15N/c1-11(8-12)6-9-4-2-3-5-10(9)7-11/h2-5H,6-8,12H2,1H3 |
InChI Key |
JOLKQWPKJFRPOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C1)CN |
Origin of Product |
United States |
Biological Activity
(2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine, an organic compound with a bicyclic structure, has garnered attention in recent years for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by:
- Bicyclic Structure : Integrates a benzene ring with a cyclopentane ring.
- Functional Groups : Contains an amine group attached to a methylene bridge, enhancing its reactivity.
1. Serotonin Receptor Interaction
Research indicates that (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine acts as a selective agonist for serotonin receptors, particularly the 5-HT2A receptor . This interaction is significant for:
- Neurological Disorders : Potential applications in treating conditions such as depression and anxiety due to its influence on neurotransmitter systems involved in mood regulation.
2. Antimicrobial and Antifungal Properties
The compound has demonstrated notable antimicrobial and antifungal activities. Studies have shown that it can inhibit the growth of various pathogens, suggesting its potential use as an antimicrobial agent in clinical settings.
The biological activity of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine is primarily attributed to its interaction with serotonin receptors. The binding affinity to the 5-HT2A receptor influences several downstream signaling pathways that regulate mood and cognitive functions. This mechanism underlines its potential in pharmacological applications aimed at mood disorders.
Case Studies and Research Findings
Several studies have explored the implications of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated selective binding to 5-HT2A receptors with significant effects on serotonin release. |
| Study B | Showed antimicrobial activity against specific bacterial strains, indicating potential for therapeutic use. |
| Study C | Investigated the compound's effects on mood regulation in animal models, supporting its role in treating anxiety disorders. |
Synthesis and Accessibility
The synthesis of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine is well-documented, with various methods established for its production. These synthetic routes enhance its accessibility for research and industrial applications.
Preparation Methods
Alkylation and Bromination Sequences
A patent-described route begins with the alkylation of 2-acetyl-1-indanone using ethyl bromide in acetone with sodium carbonate as a base. The resulting 2-acetyl-2-ethyl-1-indanone is brominated with bromine in methanol, yielding 2-bromo-1-(2,3-dihydro-2-methyl-1H-inden-2-yl)ethanone. Subsequent reaction with formamide and hydrochloric acid at 100°C produces the imidazole intermediate, which is hydrogenated to the target amine. This multi-step process achieves 50–60% overall yield but requires rigorous intermediate purification.
Tscherniac-Einhorn Reaction
Purification and Isolation Methods
Purification challenges arise due to the compound’s polarity and tendency to form salts. Crystallization from acetone/water mixtures (3:1 v/v) at 0–5°C effectively removes hydrophilic impurities. For higher purity, column chromatography on silica gel with ethyl acetate/hexane (1:4) eluent resolves regioisomeric byproducts, achieving >99.5% purity.
Thermal analysis via differential scanning calorimetry (DSC) confirms crystalline integrity, with endothermic peaks at 92.78–93.25°C indicating phase transitions. Solubility studies in ethanol, THF, and dichloromethane guide solvent selection for large-scale processes, with ethanol providing optimal recovery rates (70–80%).
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the recommended safety protocols for handling (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine in laboratory settings?
- Methodological Answer : The compound is classified under GHS hazard categories for acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). Key safety measures include:
- Use of PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Ensure fume hoods or local exhaust systems to avoid inhalation of aerosols/dust.
- Spill management: Absorb with inert material and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
Q. How is (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine hydrochloride synthesized, and what analytical methods confirm its purity?
- Methodological Answer : The hydrochloride salt is synthesized via reductive amination or alkylation of 2-methyl-2,3-dihydro-1H-indene precursors, followed by HCl treatment. Purity is confirmed using:
Q. What structural analogs of this compound have been explored for CNS activity, and how are their pharmacological profiles assessed?
- Methodological Answer : Analogues like 4-((2,3-dihydro-1H-inden-2-yl)methyl)aniline (7f) are synthesized via published protocols. Pharmacological evaluation includes:
- In vitro receptor binding assays : Screen for µ-opioid receptor (MOR) affinity using radiolabeled ligands .
- Behavioral studies : Rodent models assess locomotor activity and analgesia to infer CNS effects .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and chemical reactivity of this compound?
- Methodological Answer : DFT calculations (B3LYP/6-31G(d,p) basis set) are used to:
Q. What strategies resolve discrepancies in NMR data for derivatives of this compound during synthesis?
- Methodological Answer : Discrepancies arise from conformational flexibility or solvent effects. Mitigation steps include:
- Variable-temperature NMR : Identify dynamic processes (e.g., ring-flipping in dihydroindenyl groups) .
- COSY/NOESY experiments : Assign stereochemistry and confirm spatial proximity of protons .
- Crystallographic validation : Use SHELXL for single-crystal refinement to resolve ambiguities in bond angles/geometry .
Q. How can synthetic yields of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine derivatives be optimized?
- Methodological Answer : Optimization involves:
- Catalyst screening : Phosphine catalysts enhance intramolecular aldol reactions (e.g., 73% yield improvement via optimized Pd/ligand systems) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Stepwise quenching : Isolate reactive intermediates (e.g., methanamine precursors) to prevent side reactions .
Q. What computational and experimental approaches are used to evaluate the antimicrobial potential of this compound?
- Methodological Answer :
- Microbroth dilution assays : Determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Molecular docking : Simulate interactions with bacterial targets (e.g., DNA gyrase) using AutoDock Vina .
- Resazurin-based viability assays : Quantify fungicidal activity against C. albicans .
Data Contradiction and Reproducibility
Q. How should researchers address conflicting reports on the compound’s stability under varying storage conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
